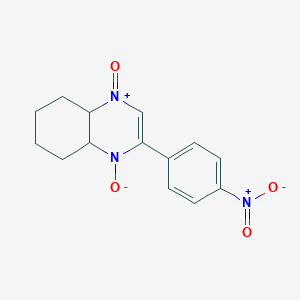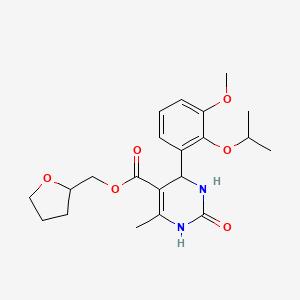
2-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide
Descripción general
Descripción
2-(4-nitrophenyl)-4a,5,6,7,8,8a-hexahydroquinoxaline 1,4-dioxide, commonly known as NMDA receptor antagonist, is a chemical compound that has been widely used in scientific research. This compound has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. In
Mecanismo De Acción
NMDA receptor antagonist works by blocking the NMDA receptor, which is a type of glutamate receptor found in the brain. Glutamate is the primary excitatory neurotransmitter in the brain, and the NMDA receptor plays a crucial role in synaptic plasticity and memory formation. By blocking the NMDA receptor, NMDA receptor antagonist reduces the excitatory activity in the brain, which can lead to therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
NMDA receptor antagonist has been shown to have both biochemical and physiological effects. It has been shown to reduce the levels of glutamate in the brain, which can lead to a reduction in excitotoxicity and neuronal damage. In addition, NMDA receptor antagonist has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NMDA receptor antagonist has several advantages for lab experiments. It is a well-established compound with a known mechanism of action, which makes it a useful tool for studying the role of glutamate receptors in various neurological and psychiatric disorders. However, NMDA receptor antagonist has some limitations. It has been shown to have a narrow therapeutic window, which means that it can be toxic at high doses. In addition, it has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of NMDA receptor antagonist. One direction is to explore the potential therapeutic effects of NMDA receptor antagonist in other neurological and psychiatric disorders. Another direction is to develop new compounds that have a higher affinity and selectivity for the NMDA receptor. Finally, there is a need to better understand the mechanism of action of NMDA receptor antagonist and its off-target effects to improve its use as a research tool.
Conclusion:
In conclusion, NMDA receptor antagonist is a well-established compound that has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has a known mechanism of action and has been used as a research tool to study the role of glutamate receptors in synaptic plasticity and memory formation. While it has several advantages for lab experiments, it also has some limitations that need to be taken into account. There are several future directions for the study of NMDA receptor antagonist, which will help to improve our understanding of its therapeutic potential.
Aplicaciones Científicas De Investigación
NMDA receptor antagonist has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to be effective in treating depression, anxiety, schizophrenia, and Alzheimer's disease. In addition, NMDA receptor antagonist has been used in research to study the role of glutamate receptors in synaptic plasticity and memory formation.
Propiedades
IUPAC Name |
3-(4-nitrophenyl)-4-oxido-4a,5,6,7,8,8a-hexahydroquinoxalin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-15-9-14(10-5-7-11(8-6-10)17(20)21)16(19)13-4-2-1-3-12(13)15/h5-9,12-13H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNEMDAZOKGEBLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)N(C(=C[N+]2=O)C3=CC=C(C=C3)[N+](=O)[O-])[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{3-[(4-chlorophenyl)thio]propoxy}-2,5-pyrrolidinedione](/img/structure/B4163825.png)
![2-(4-fluorophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4163832.png)
![N-[2-(4-morpholinyl)-5-nitrophenyl]-2-thiophenecarboxamide](/img/structure/B4163842.png)
![N'-[2-(2-chloro-3,6-dimethylphenoxy)ethyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163844.png)
![2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4163848.png)
![3-[(dimethylamino)sulfonyl]-N-(4-nitrophenyl)benzamide](/img/structure/B4163856.png)
![N-[2-(4-morpholinyl)-5-nitrophenyl]-2-phenylacetamide](/img/structure/B4163858.png)
![N'-[3-(2-methoxy-4-methylphenoxy)propyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163876.png)
![1-[2-(2-bromo-4-chloro-6-methylphenoxy)ethyl]-1H-benzimidazole oxalate](/img/structure/B4163886.png)

![N-(2-methyl-1-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}propyl)benzamide](/img/structure/B4163899.png)
![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B4163905.png)
![5-chloro-2-[(3,5-dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B4163910.png)